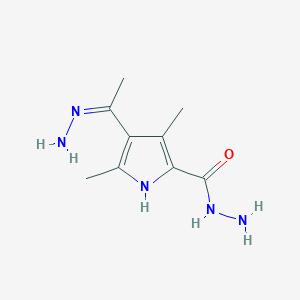![molecular formula C16H22N4O B6002960 N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide](/img/structure/B6002960.png)
N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide, also known as NPC-15437, is a small molecule inhibitor that has been developed for the treatment of various diseases. It has been shown to have potential therapeutic effects on cancer, inflammation, and neurodegenerative diseases.
Mecanismo De Acción
N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide exerts its therapeutic effects by inhibiting the activity of various enzymes, including histone deacetylases, phosphodiesterases, and proteasomes. By inhibiting these enzymes, N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide can modulate various cellular processes, including gene expression, cell cycle progression, and protein degradation.
Biochemical and Physiological Effects:
N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of gene expression, cell cycle progression, and protein degradation. N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines and to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide for lab experiments is its high potency and selectivity. N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide has been shown to have a low IC50 value, indicating that it can inhibit the activity of its target enzymes at a low concentration. However, one of the limitations of N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide for lab experiments is its low solubility in water, which can make it difficult to prepare solutions for in vitro experiments.
Direcciones Futuras
There are several future directions for the research on N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide. One direction is to investigate the potential therapeutic effects of N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide on other diseases, such as autoimmune diseases and metabolic disorders. Another direction is to develop more potent and selective inhibitors of the target enzymes of N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide. Finally, it would be interesting to investigate the potential synergistic effects of N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide with other drugs or therapies.
Métodos De Síntesis
The synthesis of N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide involves several steps, including the preparation of the key intermediate, the coupling reaction, and the final purification step. The key intermediate is prepared by reacting 1-cyclohexene-1-carboxylic acid with piperidine and pyrimidine. The coupling reaction involves the reaction of the key intermediate with 4-chloro-3-nitrobenzene sulfonamide. The final purification step involves the use of column chromatography to purify the product.
Aplicaciones Científicas De Investigación
N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide has been extensively studied for its potential therapeutic effects on cancer, inflammation, and neurodegenerative diseases. In cancer research, N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In inflammation research, N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disease research, N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide has been shown to have potential therapeutic effects on Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(1-pyrimidin-2-ylpiperidin-3-yl)cyclohexene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c21-15(13-6-2-1-3-7-13)19-14-8-4-11-20(12-14)16-17-9-5-10-18-16/h5-6,9-10,14H,1-4,7-8,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFTYIMZFAAHPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C(=O)NC2CCCN(C2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)nicotinic acid](/img/structure/B6002877.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6002886.png)
![N-(2-chlorophenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6002892.png)
![3-(4-chlorophenyl)-2-ethyl-7-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6002903.png)

![1-(2-methoxyethyl)-6-oxo-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6002908.png)
![2-(5-{[2-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B6002912.png)
![2-[4-(2,5-difluorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6002921.png)
![2-({2-[4-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol](/img/structure/B6002923.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3,4-dimethylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6002949.png)
![ethyl 3-(2,4-difluorobenzyl)-1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinecarboxylate](/img/structure/B6002968.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6002973.png)
![N-(2-hydroxybutyl)-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B6002976.png)